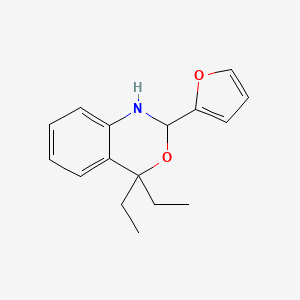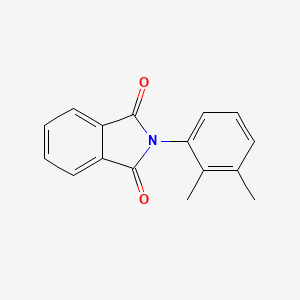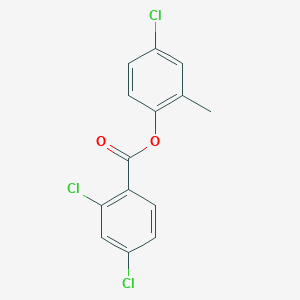![molecular formula C20H24N6O B5525589 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the title molecule often involves multi-step reactions, utilizing electrophilic building blocks and aiming for high product yields. For instance, Janardhan et al. (2014) detail the synthesis of related compounds through the use of doubly electrophilic building blocks, leading to ring-annulated products confirmed by analytical and spectral studies, including X-ray crystallography (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family can be intricately analyzed through NMR, FTIR, and X-ray crystallography. Duran and Canbaz (2013) conducted a study on similar compounds, determining their structure through a variety of spectroscopic methods and highlighting the roles of different functional groups in the overall molecular architecture (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can involve cyclizations, electrophilic substitutions, and the formation of novel ring systems. For example, Kokel (1994) explored reactions leading to imidazo[4,5-d]pyrimidine systems, showcasing the versatility and reactivity of these molecules (Kokel, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are crucial for their application. Shukla et al. (2012) analyzed BPTES analogs, focusing on solubility improvements, which is critical for the practical use of these compounds (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in the application of these compounds. Studies like that by Duran and Demirayak (2012) investigate the anticancer activities of related compounds, shedding light on their reactivity with biological targets and potential therapeutic applications, while strictly focusing on the chemical properties and excluding drug usage or dosage information (Duran & Demirayak, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The compound has been involved in the synthesis of novel chemical entities that exhibit significant biological activities. For instance, its derivatives have been evaluated for anticonvulsant activities, demonstrating the potential in the development of new treatments for epilepsy. Compounds with specific structural modifications, such as 2-isopropyl and 2,6-dimethyl substituents, showed enhanced activity in this regard (Soyer et al., 2004).
Pharmacological Evaluation
- Further pharmacological evaluations include studies on glutaminase inhibitors, where analogs of the compound have been synthesized and tested for their ability to inhibit kidney-type glutaminase (GLS). Such inhibitors hold promise for the treatment of cancer by targeting glutamine metabolism within tumor cells (Shukla et al., 2012).
Anticancer and Anti-inflammatory Potential
- Derivatives have also been synthesized for the exploration of anticancer and anti-inflammatory potentials. Novel pyrazolopyrimidines derivatives showcased activity as anti-5-lipoxygenase agents, indicating their potential in treating inflammation-related disorders and cancer (Rahmouni et al., 2016).
Antibacterial Properties
- Exploration into antibacterial applications has led to the synthesis of heterocyclic compounds containing a sulfonamido moiety, derived from the compound, showing high antibacterial activities against specific strains, suggesting its relevance in developing new antimicrobial agents (Azab et al., 2013).
Corrosion Inhibition
- In a different application area, derivatives of the compound have been studied for their role as corrosion inhibitors, with an experimental and theoretical approach to evaluate their efficiency in protecting carbon steel in acid media. This highlights the compound's potential utility in industrial applications to prevent material degradation (Cruz et al., 2004).
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc. as reported in the literature .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-15(2)26(13-23-14)19-12-18(24-16(3)25-19)21-9-10-22-20(27)11-17-7-5-4-6-8-17/h4-8,12-13H,9-11H2,1-3H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNDKLBHMOKPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)


![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)